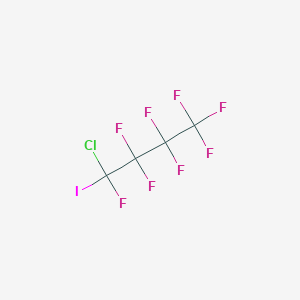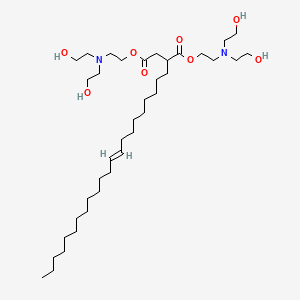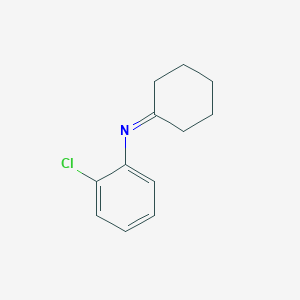
N-(2-Chlorophenyl)cyclohexanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)cyclohexanimine is an organic compound characterized by the presence of a cyclohexane ring bonded to an imine group, which is further attached to a 2-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 2-chlorophenylamine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. The general reaction scheme is as follows:
- Cyclohexanone + 2-Chlorophenylamine → this compound + Water
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Chlorophenyl)cyclohexanimine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oximes or nitriles.
- Reduction : Reduction reactions can convert the imine group to an amine.
- Substitution : The chlorophenyl group can undergo nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
- Oxidation : Oximes or nitriles.
- Reduction : Amines.
- Substitution : Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Chlorophenyl)cyclohexanimine has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
- Industry : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Chlorophenyl)cyclohexanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-(2-Chlorophenyl)cyclohexanamine
- N-(2-Chlorophenyl)cyclohexanone
- N-(2-Chlorophenyl)cyclohexanol
Uniqueness: N-(2-Chlorophenyl)cyclohexanimine is unique due to its imine functional group, which imparts distinct chemical reactivity compared to its amine, ketone, and alcohol analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Propriétés
Numéro CAS |
64456-61-7 |
|---|---|
Formule moléculaire |
C12H14ClN |
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)cyclohexanimine |
InChI |
InChI=1S/C12H14ClN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2 |
Clé InChI |
QABCDUWWBITUAB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NC2=CC=CC=C2Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


oxophosphanium](/img/structure/B14485371.png)
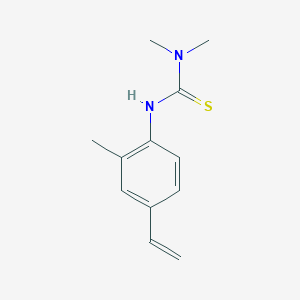
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
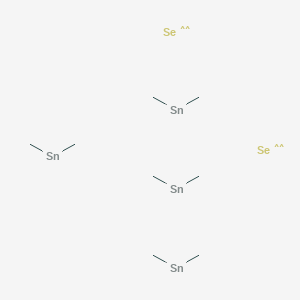
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
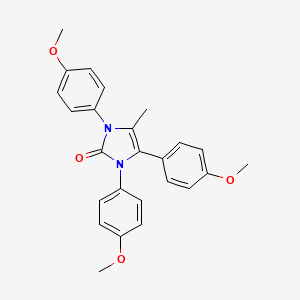
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
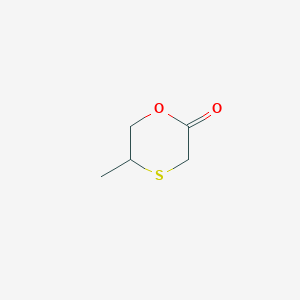
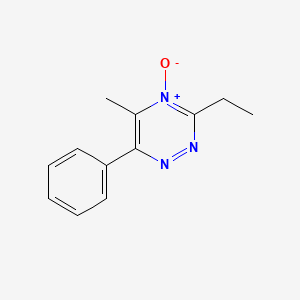
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
